3-{[(tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid
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Overview
Description
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This method is commonly used in the synthesis of “3-{[(tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid”.Molecular Structure Analysis
The molecular structure of “3-{[(tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid” is complex. It includes a tert-butoxy carbonyl group (Boc) attached to an amino group, a methoxycarbonyl group attached to the 5th carbon of a benzene ring, and a carboxylic acid group.Chemical Reactions Analysis
The Boc group in “3-{[(tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection reaction is a common step in peptide synthesis.properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{[(tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid involves the protection of the amine group, followed by the introduction of the carboxylic acid and ester groups. The protected amine group is then deprotected to yield the final product.", "Starting Materials": [ "3-nitrobenzoic acid", "tert-butyl carbamate", "methyl chloroformate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 3-nitrobenzoic acid with tert-butyl carbamate in the presence of sodium hydroxide to yield 3-nitrobenzoic acid tert-butyl carbamate.", "Step 2: Introduction of the carboxylic acid group by reducing 3-nitrobenzoic acid tert-butyl carbamate with hydrogen gas in the presence of palladium on carbon to yield 3-aminobenzoic acid tert-butyl carbamate.", "Step 3: Introduction of the ester group by reacting 3-aminobenzoic acid tert-butyl carbamate with methyl chloroformate in the presence of triethylamine to yield 3-{[(tert-butoxy)carbonyl]amino}benzoic acid methyl ester.", "Step 4: Introduction of the methoxycarbonyl group by reacting 3-{[(tert-butoxy)carbonyl]amino}benzoic acid methyl ester with sodium hydroxide in the presence of water to yield 3-{[(tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid.", "Step 5: Deprotection of the amine group by reacting 3-{[(tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid with hydrochloric acid in diethyl ether to yield the final product." ] } | |
CAS RN |
161796-12-9 |
Product Name |
3-{[(tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid |
Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.3 |
Purity |
95 |
Origin of Product |
United States |
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